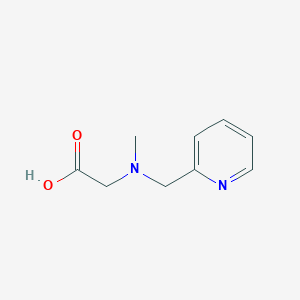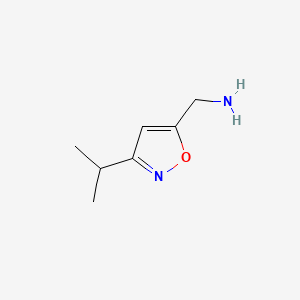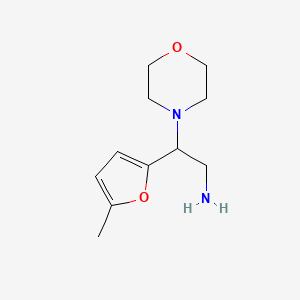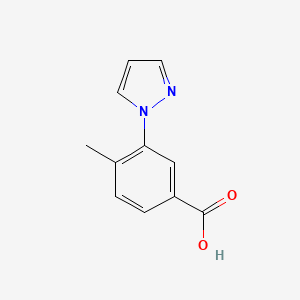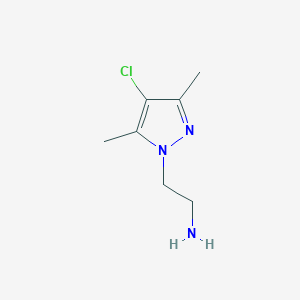
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of chlorine and methyl groups on the pyrazole ring and an ethanamine side chain suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, they do provide insights into related compounds. For instance, the synthesis of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol involves the formation of a pyrazole derivative, which could be similar to the synthesis of the compound . The synthesis likely involves the introduction of the ethanamine group to the pyrazole core, which may be achieved through a substitution reaction.
Molecular Structure Analysis
The molecular structure of related pyrazole derivatives has been studied using X-ray diffraction and density functional theory (DFT) . These studies reveal the planarity of the benzene ring system and the dihedral angles between the pyrazole rings and the benzene ring. For 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine, similar structural analyses would be expected to show the spatial arrangement of the pyrazole ring and the attached ethanamine group, which could influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from molecular docking studies and HOMO-LUMO analysis. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) of a related compound are localized over the molecule, indicating potential sites for charge transfer within the molecule . The molecular electrostatic potential study suggests that the negative regions are likely sites for electrophilic attack, while the positive regions are sites for nucleophilic attack . These insights can be applied to understand the reactivity of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine in various chemical reactions.
Physical and Chemical Properties Analysis
The physical properties such as luminescence have been investigated for related compounds, indicating that 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine may also exhibit such properties . The chemical properties, including the potential for interaction with biological targets, can be extrapolated from molecular docking studies, which show that similar compounds may exhibit inhibitory activity against specific proteins . The vibrational spectra and theoretical studies provide additional information on the stability and electronic properties of the compound .
科学的研究の応用
Synthesis and Chemical Properties
Pyrazoles are recognized for their role as pharmacophores in numerous biologically active compounds, offering a versatile template for both combinatorial and medicinal chemistry. Their synthesis often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles with potential yields under various conditions, including microwave irradiation, thereby extending the categories of heterocyclic systems with widespread bioactive potentials (Dar & Shamsuzzaman, 2015).
Biological Activities and Therapeutic Targets
Pyrazole derivatives exhibit a wide array of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The structural versatility of pyrazoles allows for the development of molecules with specific therapeutic targets, including neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Pyrazolines, in particular, have shown neuroprotective properties, with studies covering structure-activity relationships (SARs), molecular docking simulation, anticholinesterase (anti-AChE), and monoamine oxidase (MAO A/B) inhibitory actions, indicating their potential in managing neurodegenerative diseases (Ahsan et al., 2022).
Anticancer Applications
Pyrazoline derivatives have been synthesized and studied for their anticancer activity, highlighting the significant biological effects these compounds can exhibit. The synthesis strategies and the study of pyrazoline derivatives' biological activity form a crucial area of research in pharmaceutical chemistry, aiming to explore and enhance their anticancer potentials (Ray et al., 2022).
Mechanisms of Action
In addition to their diverse biological activities, pyrazoline-based compounds have been identified as promising scaffolds for the inhibition of monoamine oxidase (MAO), a critical enzyme target for treating psychiatric disorders. The selectivity and activity of pyrazoline derivatives towards MAO isoenzymes depend on the substitution patterns within the pyrazoline nucleus, offering insights into the design of more effective therapeutic agents (Mathew et al., 2013).
特性
IUPAC Name |
2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3/c1-5-7(8)6(2)11(10-5)4-3-9/h3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJTZFXCKUWHFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424438 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
CAS RN |
925634-46-4 |
Source


|
| Record name | 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)
